4-Chlorobenzyl mercaptan

説明

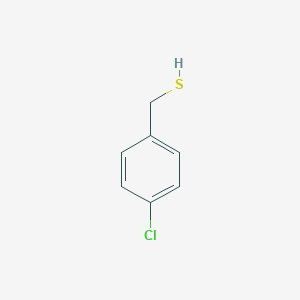

4-Chlorobenzyl mercaptan, also known as this compound, is a useful research compound. Its molecular formula is C7H7ClS and its molecular weight is 158.65 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 108735. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

4-Chlorobenzyl mercaptan (CBM), a sulfur-containing organic compound, has garnered attention in various fields of research due to its biological activities and potential applications. This article explores the compound's synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its significance in pharmacology and environmental science.

This compound is chemically classified as CHClS. It is typically synthesized through the reaction of chlorobenzyl chloride with hydrogen sulfide, often utilizing phase transfer catalysts for improved efficiency . The synthesis process can be optimized by adjusting various parameters such as temperature, agitation speed, and catalyst concentration to enhance yield and selectivity .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial properties of this compound, particularly against Mycobacterium tuberculosis (Mtb). In a structure-activity relationship study, compounds derived from CBM demonstrated significant bactericidal activity against Mtb, with an IC value of 5.3 µM . This suggests that modifications to the aromatic ring can enhance anti-Mtb activity, indicating potential for developing new antitubercular agents.

| Compound | Structure | IC (µM) | Activity |

|---|---|---|---|

| This compound | Structure | 5.3 | Bactericidal against Mtb |

| Unsubstituted Benzyl Thioether | - | 175 | Less active |

The mechanism of action appears to involve specific interactions with bacterial enzymes, although further research is needed to elucidate the precise pathways involved.

Environmental Impact

In environmental studies, CBM has been identified as a degradation product of thiobencarb, a herbicide. Research indicates that bacterial strains such as Pseudomonas sp. and Cupriavidus oxalaticus can utilize thiobencarb and its metabolites, including this compound, as carbon sources . This biodegradation process is crucial for mitigating the environmental impact of herbicides and demonstrates the compound's role in ecological systems.

Case Studies

- Antimicrobial Efficacy Against Mtb : A study investigated the efficacy of various analogs derived from CBM against Mtb. The results indicated that certain structural modifications could significantly enhance antibacterial activity while maintaining low cytotoxicity in mammalian cells .

- Biodegradation Studies : A comparative analysis of biodegradation rates revealed that mixed bacterial cultures were more effective in degrading thiobencarb than individual strains. The presence of this compound was monitored throughout the degradation process, highlighting its role as an intermediate product that could be further utilized by microbial communities .

科学的研究の応用

Chemical Synthesis and Reactions

4-Chlorobenzyl mercaptan is utilized as an intermediate in the synthesis of various chemical compounds. Its reactivity allows it to participate in several chemical reactions, including:

- Sulfide Formation : CBM can react with alkyl halides to form sulfides, which are important in organic synthesis. For example, it has been used in the phase transfer catalyzed synthesis of bis(4-chlorobenzyl) sulfide, demonstrating significant conversion rates and selectivity in biphasic reactions .

- Pharmaceutical Chemistry : CBM has been investigated for its potential as a cytoprotective agent in anticancer therapies. It can be combined with other compounds to enhance the therapeutic index of chemotherapeutic agents, thus protecting normal cells from cytotoxic effects while allowing for higher dosages of anticancer drugs .

Biological Applications

The biological applications of this compound are primarily centered around its antimicrobial properties and its role in drug development:

- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit growth inhibition against Mycobacterium tuberculosis (Mtb). A specific compound derived from CBM showed an IC value of 5.3 µM against Mtb, suggesting its potential as a lead compound in developing new antibiotics .

- Cell Culture Applications : CBM is also used in cell biology for modifying cell culture environments and analyzing cellular responses to various stimuli. Its thiol group enables it to interact with proteins and other biomolecules, making it valuable for biochemical studies .

Environmental and Analytical Chemistry

In environmental chemistry, this compound plays a role in understanding pollutant behavior and degradation:

- Photosensitized Reactions : Studies have identified CBM as a photoproduct in atmospheric reactions, indicating its relevance in understanding the fate of pesticides and other organic pollutants under sunlight exposure . This knowledge is crucial for ecotoxicology assessments.

- Analytical Reference Material : As a reference material, CBM is utilized for analytical testing in various fields such as food safety and forensic science. Its purity and stability make it suitable for calibration and validation of analytical methods .

Case Study 1: Antimycobacterial Activity

A recent study explored the synthesis of new compounds based on the structure of this compound. The findings highlighted that certain modifications enhanced the activity against Mtb significantly, paving the way for further medicinal chemistry investigations aimed at tuberculosis treatment .

Case Study 2: Environmental Impact Assessment

Research on the atmospheric behavior of CBM revealed its formation as a significant photoproduct during pesticide degradation processes. This information aids in understanding how such compounds interact with environmental factors, impacting their persistence and toxicity .

特性

IUPAC Name |

(4-chlorophenyl)methanethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClS/c8-7-3-1-6(5-9)2-4-7/h1-4,9H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKQXPTHQTXCXEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CS)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00211619 | |

| Record name | p-Chlorotoluene-alpha-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00211619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6258-66-8 | |

| Record name | 4-Chlorobenzyl mercaptan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6258-66-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Chlorotoluene-alpha-thiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006258668 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6258-66-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108735 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | p-Chlorotoluene-alpha-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00211619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-chlorotoluene-α-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.814 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 4-chlorobenzyl mercaptan form in the environment?

A: this compound is identified as a degradation product of the herbicide thiobencarb. Research shows that thiobencarb can degrade into 4-CBM through both biotic and abiotic processes. One study demonstrated that Pseudomonas sp. Th1 and Cupriavidus oxalaticus Th2, two bacterial species isolated from soil, could degrade thiobencarb, with 4-CBM identified as an intermediate product. Additionally, when thiobencarb is present in a rice field's surface microlayer and exposed to UV irradiation (285–340 nm), it undergoes photodegradation, resulting in 4-CBM as the primary identified photoproduct.

Q2: Are there any studies exploring potential applications of this compound in material science?

A: While this compound itself hasn't been extensively studied for material applications, it plays a crucial role in synthesizing silver nanoclusters. Research demonstrates that using this compound as a ligand during the synthesis of Ag33 nanoclusters significantly influences their catalytic activity in reducing nitroarenes to arylamines. This highlights the potential of 4-CBM as a building block for creating nanomaterials with tailored catalytic properties.

Q3: What are the environmental concerns related to this compound?

A3: As a degradation product of a widely used herbicide, the presence of this compound in the environment, especially in agricultural settings, raises concerns. While specific toxicological data on 4-CBM might be limited, its presence as a thiobencarb breakdown product necessitates further investigation into its potential impact on ecosystems and non-target organisms. Further research is crucial to determine its persistence, bioaccumulation potential, and long-term ecological effects.

Q4: What analytical methods are used to detect and quantify this compound?

A: While specific details on analytical methods for 4-CBM might require further research, studies utilizing gas chromatography-mass spectrometry (GC-MS) successfully identified and quantified 4-CBM as a degradation product of thiobencarb in environmental samples. This suggests that GC-MS, a powerful technique for separating and identifying organic compounds, is a viable method for detecting and quantifying 4-CBM in various matrices.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。